Product packaging for 3,6-di-tert-butyl-9-methyl-9H-carbazole(Cat. No.:)

3,6-di-tert-butyl-9-methyl-9H-carbazole

Cat. No.: B4620964
M. Wt: 293.4 g/mol
InChI Key: OJXMLNBTIJVABO-UHFFFAOYSA-N
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Description

Significance of Carbazole (B46965) Scaffolds in Organic Electronics and Functional Materials

The carbazole scaffold is a versatile platform in the design of advanced materials due to its inherent electronic and photophysical properties. The nitrogen atom in the pyrrole (B145914) ring of carbazole can be easily functionalized, allowing for the tuning of its electronic and physical characteristics. researchgate.net This ease of modification at various positions on the carbazole ring system enables the synthesis of a diverse range of materials with tailored properties for specific applications. researchgate.net

Carbazole-based materials are particularly noted for their efficacy as hole-transporting materials in OLEDs. researchgate.net Their high thermal and electrochemical stability contributes to the longevity and performance of these devices. researchgate.net Furthermore, the ability to modify the carbazole structure allows for the development of materials with high triplet energies, which is crucial for efficient phosphorescent OLEDs. The introduction of various substituents on the carbazole core can also influence the emission color, leading to the development of efficient blue-emitting materials, a key challenge in OLED technology.

In the realm of solar cells, carbazole derivatives are utilized for their excellent hole-transporting capabilities and their ability to be incorporated into dye-sensitized solar cells (DSSCs) and perovskite solar cells, contributing to improved efficiency and stability. researchgate.net The adaptability of the carbazole structure allows for the creation of donor-π-acceptor (D-π-A) type dyes, which are instrumental in enhancing the performance of these photovoltaic devices. researchgate.net

Unique Structural Features of 3,6-Di-tert-butyl-9-methyl-9H-carbazole and its Role in Contemporary Research

Among the vast family of carbazole derivatives, This compound stands out due to its specific structural modifications that impart desirable properties for materials science applications. The introduction of bulky tert-butyl groups at the 3 and 6 positions of the carbazole core serves a critical function. These sterically hindering groups effectively suppress the strong intermolecular π-π stacking interactions that are common in planar aromatic molecules. ossila.com This suppression of aggregation is advantageous as it can prevent the formation of excimers, which can lead to a decrease in fluorescence quantum yield and a red-shift in the emission spectrum.

Furthermore, the tert-butyl substituents enhance the solubility of the carbazole derivative in common organic solvents, which is a significant advantage for solution-based processing of organic electronic devices. They also contribute to a higher glass transition temperature (Tg), which is indicative of greater morphological stability in the solid state, a crucial factor for the durability of organic electronic devices. ossila.com

The methylation at the 9-position (the nitrogen atom) of the carbazole ring further modifies the electronic properties and solubility of the molecule. N-alkylation is a common strategy to prevent the formation of undesirable byproducts in certain reactions and to fine-tune the electronic nature of the carbazole unit.

While specific photophysical and electrochemical data for This compound is not extensively reported in publicly available literature, data for the parent compound, 3,6-di-tert-butyl-9H-carbazole , and closely related derivatives provide valuable insights into its expected properties.

Photophysical Properties of 3,6-Di-tert-butyl-9H-carbazole Derivatives
CompoundAbsorption Maxima (λabs, nm)Emission Maxima (λem, nm)SolventQuantum Yield (Φ)Reference
3,6-di-tert-butyl-9-(4'-methoxycarbonyl)carbazole275, 300, 335, 350360, 377Toluene0.54 researchgate.net
3,6-di-tert-butyl-9-(4-formylphenyl)carbazole276, 301, 338, 352425Toluene0.02 researchgate.net
Physical Properties of 3,6-Di-tert-butylcarbazole (B1356187)
PropertyValueReference
CAS Number37500-95-1 ossila.com
Molecular FormulaC20H25N ossila.com
Molecular Weight279.42 g/mol ossila.com
Melting Point232 °C ossila.com

Overview of Research Trajectories for N-Alkyl-3,6-Disubstituted Carbazole Derivatives

The research landscape for N-alkyl-3,6-disubstituted carbazole derivatives is vibrant and multifaceted, driven by the quest for materials with enhanced performance in organic electronics. A significant research trajectory involves the synthesis of novel derivatives with various functional groups at the 3, 6, and 9 positions to systematically tune their electronic and photophysical properties. researchgate.netpleiades.online

One major area of focus is the development of host materials for phosphorescent OLEDs (PhOLEDs). The goal is to design carbazole derivatives with high triplet energies to efficiently confine the triplet excitons on the phosphorescent guest emitters, leading to high-efficiency devices. The introduction of bulky and electronically insulating groups at the 3, 6, and 9 positions is a common strategy to achieve this.

Another important research direction is the creation of thermally activated delayed fluorescence (TADF) emitters. This involves designing molecules with a small energy gap between the lowest singlet and triplet excited states, allowing for efficient up-conversion of triplet excitons to singlets, thereby enhancing the internal quantum efficiency of OLEDs. N-alkyl-3,6-disubstituted carbazoles often serve as the donor moiety in such donor-acceptor TADF molecules.

Furthermore, there is a growing interest in using these carbazole derivatives in perovskite solar cells as hole-transporting materials, aiming to replace the commonly used but less stable spiro-OMeTAD. The tunability of the HOMO/LUMO energy levels of carbazole derivatives through substitution at the 3, 6, and 9 positions is key to optimizing the energy level alignment in these devices for efficient charge extraction.

The synthesis of these functionalized carbazoles often involves well-established organic reactions such as the Buchwald-Hartwig amination, Suzuki coupling, and Friedel-Crafts alkylation, allowing for a high degree of molecular engineering. researchgate.netnih.gov The ongoing research in this field continues to push the boundaries of materials science, paving the way for the next generation of organic electronic devices.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H27N B4620964 3,6-di-tert-butyl-9-methyl-9H-carbazole

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,6-ditert-butyl-9-methylcarbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N/c1-20(2,3)14-8-10-18-16(12-14)17-13-15(21(4,5)6)9-11-19(17)22(18)7/h8-13H,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJXMLNBTIJVABO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Route Optimization for 3,6 Di Tert Butyl 9 Methyl 9h Carbazole

Precursor Synthesis Strategies for 3,6-Di-tert-butyl-9H-carbazole

The synthesis of the direct precursor, 3,6-di-tert-butyl-9H-carbazole, is a critical first stage. This intermediate is an electron-donating 9H-carbazole derivative where the bulky tert-butyl groups are strategically placed at the 3 and 6 positions. ossila.com This substitution pattern is crucial as it enhances solubility and sterically hinders the dimerization and polymerization that can occur at these electrochemically active sites. ossila.com

Friedel-Crafts Alkylation Approaches

The most prevalent and well-documented method for introducing tert-butyl groups onto the carbazole (B46965) skeleton is the Friedel-Crafts alkylation. ossila.com This electrophilic aromatic substitution reaction typically involves treating carbazole with a tert-butylating agent in the presence of a Lewis acid catalyst. The C3 and C6 positions on the carbazole ring are the most nucleophilic sites, making them susceptible to electrophilic attack. acs.org

Commonly, the reaction is performed using tert-butyl chloride (2-chloro-2-methylpropane) as the alkylating agent. ossila.comchemicalbook.comrsc.org Different Lewis acids and solvent systems have been employed to facilitate this transformation. One approach uses aluminum trichloride (B1173362) (AlCl₃) as the catalyst in a solvent like chloroform (B151607) (CHCl₃). rsc.org In a typical procedure, AlCl₃ is added to a solution of carbazole and tert-butyl chloride at 0°C, followed by stirring for an extended period. rsc.org An alternative method utilizes zinc (II) chloride (ZnCl₂) in nitromethane, where 2-chloro-2-methylpropane (B56623) is added dropwise to a mixture of carbazole and the catalyst, followed by stirring at room temperature. chemicalbook.com

Post-reaction workup and purification are essential for isolating the desired 3,6-disubstituted product. This often involves quenching the reaction with water, extracting the product into an organic solvent like dichloromethane (B109758), and subsequent purification by recrystallization from a solvent such as hot hexane (B92381) or by column chromatography. chemicalbook.comrsc.org The yields for this step are reported to be in the range of 40-45%. chemicalbook.comrsc.org

Table 1: Comparison of Friedel-Crafts Alkylation Methods for 3,6-Di-tert-butyl-9H-carbazole Synthesis

Alkylating AgentLewis Acid CatalystSolventReported YieldReference
tert-Butyl chlorideAluminum trichloride (AlCl₃)Chloroform (CHCl₃)40% rsc.org
2-Chloro-2-methylpropaneZinc (II) chloride (ZnCl₂)Nitromethane45% chemicalbook.com

Alternative C-C Bond Formation Reactions for tert-Butyl Installation

While Friedel-Crafts alkylation is the standard and most frequently cited method for the synthesis of 3,6-di-tert-butyl-9H-carbazole, the literature does not prominently feature alternative C-C bond formation strategies for the specific installation of two tert-butyl groups at the C3 and C6 positions of the carbazole core. The directness and relative simplicity of the Friedel-Crafts approach make it the preferred route for obtaining this particular precursor.

N-Methylation Techniques for Carbazole Derivatives

Once the 3,6-di-tert-butyl-9H-carbazole precursor is obtained, the final step is the introduction of a methyl group at the nitrogen atom (N9). The N-H bond in carbazole is weakly acidic, with a pKa in the mid-teens, allowing for its deprotonation by a suitable base to form a nucleophilic carbazolide anion. phasetransfercatalysis.com This anion can then react with an electrophilic methyl source.

Nucleophilic Substitution Reactions at the Nitrogen Center

The N-methylation is typically achieved through a nucleophilic substitution reaction. The carbazole nitrogen, after being deprotonated, acts as a nucleophile, attacking the methylating agent. A common and effective method involves using methyl iodide (CH₃I) as the electrophile in the presence of a base like potassium hydroxide (B78521) (KOH) and a solvent such as dimethyl sulfoxide (B87167) (DMSO). rsc.orgresearchgate.net The reaction mixture is typically heated to ensure completion. rsc.orgresearchgate.net The workup involves quenching with water and extraction, followed by purification, often by recrystallization from ethanol, to yield the final white solid product, 3,6-di-tert-butyl-9-methyl-9H-carbazole. researchgate.net

Phase-Transfer Catalysis in N-Alkylation

To enhance the efficiency of the N-alkylation reaction, phase-transfer catalysis (PTC) is often employed. researchgate.net This technique is particularly useful in reactions involving a water-soluble base (like KOH) and an organic-soluble substrate. The phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt such as tetrabutylammonium (B224687) bromide (TBAB), facilitates the transfer of the hydroxide anion from the aqueous or solid phase to the organic phase. rsc.orgresearchgate.net

In the organic phase, the hydroxide deprotonates the carbazole's N-H group. The resulting carbazolide anion pairs with the quaternary ammonium cation, enhancing its solubility and reactivity toward the alkylating agent (methyl iodide) in the organic solvent. phasetransfercatalysis.com This method can lead to higher yields and milder reaction conditions. researchgate.net The synthesis of this compound has been successfully demonstrated using a system of KOH, TBAB, and CH₃I in DMSO. rsc.orgresearchgate.net

Table 2: N-Methylation of 3,6-Di-tert-butyl-9H-carbazole

Methylating AgentBaseCatalystSolventReaction ConditionsReference
Methyl Iodide (CH₃I)Potassium Hydroxide (KOH)Tetrabutylammonium Bromide (TBAB)Dimethyl Sulfoxide (DMSO)Heated to 80°C for 5 hours rsc.orgresearchgate.net

Multi-Step Synthetic Sequences and Yield Optimization

Friedel-Crafts Alkylation: Carbazole is converted to 3,6-di-tert-butyl-9H-carbazole.

N-Methylation: The precursor is methylated at the nitrogen position.

Yield optimization focuses on both stages. In the first step, the choice of Lewis acid (e.g., AlCl₃ vs. ZnCl₂) and solvent can influence the outcome, with reported yields around 40-45%. chemicalbook.comrsc.org Careful control of reaction temperature and stoichiometry is crucial to minimize the formation of polysubstituted or isomeric byproducts. Purification via recrystallization or chromatography is key to obtaining the precursor in high purity for the subsequent step. chemicalbook.comrsc.org

The N-methylation step is generally high-yielding. The use of phase-transfer catalysis with TBAB enhances the reaction rate and efficiency. rsc.orgresearchgate.net Optimization here involves the choice of base, solvent, and temperature to ensure complete conversion without side reactions. The purification by recrystallization is effective in yielding the final product as a high-purity solid. researchgate.net

Atom Economy and Green Chemistry Considerations in Synthesis

The synthesis of this compound, a significant building block in materials science, necessitates an evaluation of its synthetic routes through the lens of green chemistry. The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. A key metric in this evaluation is atom economy, which measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product.

A documented laboratory-scale synthesis of this compound involves the N-methylation of 3,6-di-tert-butyl-9H-carbazole. rsc.org This reaction typically employs methyl iodide as the methylating agent in the presence of a base, such as potassium hydroxide, and a phase-transfer catalyst like tetrabutylammonium bromide (TBAB), with dimethyl sulfoxide (DMSO) serving as the solvent. rsc.org

From a green chemistry perspective, this synthetic route presents several areas for consideration and potential improvement:

Reagents: Methyl iodide is a toxic and hazardous reagent. The development of greener methylation strategies, such as using dimethyl carbonate (a less hazardous methylating agent) or catalytic methods employing methanol (B129727) as a C1 source, would represent a significant improvement. rsc.org

Solvents: Dimethyl sulfoxide (DMSO) is a common solvent in organic synthesis, but its high boiling point can make it difficult to remove, and it is considered a solvent that should be used with caution in green chemistry frameworks. Exploring more benign solvents, or even solvent-free reaction conditions, would enhance the environmental profile of the synthesis.

Catalysis: The use of a phase-transfer catalyst like TBAB is a positive step, as catalysis is a core principle of green chemistry. Catalytic processes are often more efficient and generate less waste than stoichiometric reactions. mdpi.com Further research into more efficient and recyclable catalysts for the N-methylation of carbazoles could lead to a more sustainable synthesis. chemrxiv.org

Atom Economy Calculation

The atom economy for the N-methylation of 3,6-di-tert-butyl-9H-carbazole with methyl iodide can be calculated to assess the efficiency of this specific transformation. The reaction proceeds as follows:

C₂₀H₂₅N + CH₃I → C₂₁H₂₇N + HI

The hydrogen iodide (HI) generated is typically neutralized by the base (KOH) in the reaction mixture, forming potassium iodide (KI) and water. For the purpose of atom economy calculation, which considers the theoretical transformation of reactants to the desired product, the primary byproduct is HI.

The formula for atom economy is:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 jocpr.com

The following table details the molecular weights of the compounds involved and the resulting atom economy.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Role
3,6-Di-tert-butyl-9H-carbazoleC₂₀H₂₅N279.42Reactant
Methyl IodideCH₃I141.94Reactant
This compoundC₂₁H₂₇N293.45Product

Calculation:

Atom Economy (%) = [293.45 / (279.42 + 141.94)] x 100

Atom Economy (%) ≈ 69.6%

The calculated atom economy of approximately 69.6% indicates that a significant portion of the reactant atoms are not incorporated into the final product, instead forming byproducts. While this is a common feature of substitution reactions, it highlights an area for improvement. primescholars.com Synthetic routes with higher atom economy, such as addition reactions where all reactant atoms are incorporated into the product, are generally preferred from a green chemistry standpoint. jocpr.com The development of alternative synthetic pathways to this compound with improved atom economy remains a valuable goal for sustainable chemical manufacturing.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for the unambiguous structural assignment of 3,6-di-tert-butyl-9-methyl-9H-carbazole. Through one-dimensional (¹H and ¹³C) and two-dimensional experiments, the precise connectivity and chemical environment of each atom in the molecule can be determined.

The ¹H NMR spectrum provides detailed information about the proton environments within the molecule. For this compound, the molecular symmetry results in a well-resolved and predictable spectrum. The protons on the carbazole (B46965) core at positions 1 and 8 are equivalent, as are the pairs at 2 and 7, and 4 and 5.

Experimental data obtained in deuterated chloroform (B151607) (CDCl₃) at 400 MHz confirms this structure. rsc.org The aromatic region displays three distinct signals corresponding to the three unique proton types on the carbazole skeleton. A sharp singlet for the N-methyl group and a prominent singlet for the chemically equivalent tert-butyl groups are also observed.

The detailed assignments are as follows:

A doublet at approximately 8.13 ppm is attributed to the H-4 and H-5 protons. The small coupling constant (J ≈ 1.6-1.8 Hz) is characteristic of a four-bond meta-coupling to the H-2 and H-7 protons, respectively. rsc.org

A doublet of doublets observed around 7.54 ppm corresponds to the H-2 and H-7 protons. This signal is split by both the adjacent H-1/H-8 protons (ortho-coupling, J ≈ 8.6 Hz) and the H-4/H-5 protons (meta-coupling, J ≈ 1.8 Hz). rsc.org

A doublet at approximately 7.32 ppm is assigned to the H-1 and H-8 protons, showing a large coupling constant (J ≈ 8.4 Hz) due to ortho-coupling with the H-2 and H-7 protons. rsc.org

The N-methyl protons resonate as a singlet at around 3.84 ppm. rsc.org

The 18 protons of the two equivalent tert-butyl groups produce a strong singlet signal at approximately 1.49 ppm. rsc.org

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
8.13Doublet (d)1.62HH-4, H-5
7.54Doublet of Doublets (dd)8.6, 1.82HH-2, H-7
7.32Doublet (d)8.42HH-1, H-8
3.84Singlet (s)-3HN-CH
1.49Singlet (s)-18HC(CH ₃)₃

Data sourced from a 400 MHz spectrum in CDCl₃. rsc.org

Aromatic Carbons: Seven signals are expected. Four for the protonated carbons (C-1/8, C-2/7, C-4/5) and three for the non-protonated carbons (C-3/6, C-4a/5a, C-8a/9a).

Aliphatic Carbons: Four signals are anticipated. One for the N-methyl carbon, one for the quaternary carbons of the tert-butyl groups, and one for the methyl carbons of the tert-butyl groups.

The chemical shifts can be estimated based on data for the precursor, 3,6-di-tert-butyl-9H-carbazole, and the known electronic effects of N-methylation. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Predicted Chemical Shift (δ) ppmCarbon Assignment
~142C-3, C-6
~139C-8a, C-9a
~124C-4a, C-5a
~123C-2, C-7
~116C-1, C-8
~109C-4, C-5
~35C (CH₃)₃
~32C(C H₃)₃
~30N-C H₃

To unequivocally confirm the structural assignments derived from 1D NMR, a suite of 2D NMR experiments is employed. These techniques provide through-bond correlation information, mapping the connectivity of the molecule's atomic framework. nih.govipb.ptcolumbia.edu

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, a COSY spectrum would show cross-peaks connecting coupled protons. Specifically, it would confirm the ortho-coupling between the H-1/8 signal and the H-2/7 signal, and the meta-coupling between the H-2/7 signal and the H-4/5 signal, validating the assignment of the aromatic system. rsc.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹H-¹³C one-bond couplings). columbia.edu An HSQC spectrum would show cross-peaks linking the ¹H NMR signals to their corresponding ¹³C signals. For instance, the proton signal at 8.13 ppm would correlate with the carbon signal of C-4/5, and the N-methyl proton signal at 3.84 ppm would correlate with the N-methyl carbon signal. This technique is invaluable for assigning the protonated carbons in the ¹³C NMR spectrum. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons, typically over two or three bonds (²J_CH and ³J_CH). columbia.edu This is crucial for identifying the connectivity between quaternary carbons and nearby protons. Key correlations would include:

The N-methyl protons showing a cross-peak to the bridgehead carbons C-8a/9a.

The tert-butyl protons showing correlations to C-3/6 and C-2/7.

The H-1/8 protons correlating to the quaternary carbons C-4a/5a. These correlations piece together the entire molecular skeleton, confirming the placement of the substituent groups. ipb.ptvibgyorpublishers.org

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns under ionization.

GC-MS is a highly suitable technique for analyzing volatile and thermally stable compounds like this compound. wisc.edu In electron ionization (EI) mode, the analysis provides a mass spectrum that typically shows a distinct molecular ion peak (M⁺•).

For this compound, the molecular formula is C₂₁H₂₇N, corresponding to a monoisotopic mass of 293.214 Da. Experimental GC-MS data confirms this with a strong molecular ion peak observed at a mass-to-charge ratio (m/z) of 293. rsc.org

The fragmentation pattern under EI is also diagnostic. Common fragmentation pathways for N-alkylated and tert-butylated aromatic compounds include: youtube.commiamioh.edulibretexts.org

Loss of a methyl radical (•CH₃): This results in a significant fragment ion at m/z 278 ([M-15]⁺), which is often a stable ion.

Loss of a tert-butyl radical (•C(CH₃)₃): Cleavage of a tert-butyl group leads to a fragment ion at m/z 236 ([M-57]⁺).

Table 3: Key Ions in the GC-MS (EI) Spectrum of this compound

m/zIonDescription
293[M]⁺•Molecular Ion
278[M-15]⁺Loss of a methyl radical
236[M-57]⁺Loss of a tert-butyl radical

While GC-MS is common, Electrospray Ionization (ESI) can also be used, particularly when analyzing samples from liquid chromatography. ESI is a "soft" ionization technique that typically results in less fragmentation than EI. youtube.com For carbazole derivatives, two main ionization processes can occur in positive-ion mode ESI-MS. nih.gov

Protonation: The nitrogen atom of the carbazole ring can be protonated, leading to the observation of a protonated molecule, [M+H]⁺. For this compound, this would appear at m/z 294.

Radical Cation Formation: ESI can also induce the formation of the molecular radical cation, M⁺•, at m/z 293, similar to what is seen in EI-MS. nih.gov

The relative abundance of the [M+H]⁺ and M⁺• ions can be influenced by instrumental parameters and the solvent system used. nih.gov ESI-MS is particularly useful for confirming the molecular weight of the compound with minimal fragmentation, complementing the structural data provided by GC-MS.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of a compound provides a unique fingerprint, with specific absorption bands corresponding to the vibrational frequencies of different chemical bonds.

For this compound, the FT-IR spectrum is expected to exhibit a series of characteristic absorption bands that confirm the presence of its key structural features. While a specific spectrum for this exact compound is not publicly available, data from closely related carbazole derivatives, such as 3,6-di-tert-butyl-9-(2-chloroethyl)-9H-carbazole, and general knowledge of IR spectroscopy allow for a detailed prediction of its spectral characteristics. researchgate.net

Key expected vibrational bands for this compound would include:

Aromatic C-H Stretching: Vibrations associated with the hydrogen atoms attached to the carbazole aromatic ring are anticipated in the region of 3100-3000 cm⁻¹. vscht.cz

Aliphatic C-H Stretching: The stretching vibrations of the carbon-hydrogen bonds within the tert-butyl and methyl groups are expected to appear in the 2960-2850 cm⁻¹ range.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the carbazole ring system typically give rise to several bands in the 1600-1450 cm⁻¹ region. vscht.czresearchgate.net

C-N Stretching: The stretching vibration of the carbon-nitrogen bond within the carbazole ring is expected to be observed around 1330-1250 cm⁻¹.

C-H Bending: Out-of-plane bending vibrations for the aromatic C-H bonds are characteristic of the substitution pattern and are expected in the 900-675 cm⁻¹ range. mdpi.com

The presence and precise positions of these absorption bands in an experimental FT-IR spectrum would provide strong evidence for the successful synthesis of the target molecule. The following table summarizes the expected characteristic FT-IR absorption bands.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Aromatic C-HStretching3100-3000
Aliphatic C-HStretching2960-2850
Aromatic C=CStretching1600-1450
C-NStretching1330-1250
Aromatic C-HOut-of-plane Bending900-675

X-ray Crystallography for Solid-State Structural Determination

While a specific crystal structure for this compound has not been reported in the searched literature, analysis of closely related carbazole derivatives provides insight into the expected structural features. For instance, the crystal structure of 3,6-di-tert-butyl-1-iodo-9-methyl-8-(pyren-1-ylethynyl)-9H-carbazole reveals the planarity of the carbazole core and the spatial orientation of the substituents. researchgate.net Similarly, studies on other substituted carbazoles, such as 9-(4-bromo-phenyl)-3,6-di-tert-butyl-9H-carbazole and tert-butyl 3,6-diiodocarbazole-9-carboxylate, consistently show a nearly planar carbazole ring system. nih.govlibretexts.org

For this compound, a successful single-crystal X-ray diffraction analysis would be expected to yield a dataset that, upon refinement, would confirm the following:

The planar geometry of the carbazole ring system.

The specific bond lengths and angles between the atoms of the carbazole core, the tert-butyl groups, and the N-methyl group.

The conformational arrangement of the bulky tert-butyl groups relative to the carbazole plane.

The packing of the molecules in the crystal lattice, which may be influenced by weak intermolecular interactions such as van der Waals forces and C-H···π interactions.

The table below presents typical crystallographic parameters that might be expected for this compound, based on data from related structures. researchgate.net

ParameterExpected Value/System
Crystal SystemMonoclinic or Orthorhombic
Space Groupe.g., P2₁/c, Pbca
a (Å)10-15
b (Å)7-12
c (Å)15-20
β (°)90-105 (for monoclinic)
Volume (ų)1500-2500
Z (molecules/unit cell)4 or 8

Chromatographic Techniques for Purification and Purity Verification

Chromatographic methods are indispensable for the separation of compounds from reaction mixtures and for the assessment of purity. For this compound, both column chromatography and high-performance liquid chromatography (HPLC) are crucial techniques.

Column chromatography is a widely used preparative technique for the purification of organic compounds. In the synthesis of carbazole derivatives, it is often the primary method for isolating the desired product from starting materials, by-products, and other impurities.

The purification of derivatives of this compound has been reported to utilize column chromatography. For example, after the synthesis of 3,6-di-tert-butyl-1,8-diiodo-9-methyl-9H-carbazole, a derivative of the target compound, purification was achieved using column chromatography with hexane (B92381) as the eluent. researchgate.net For other carbazole derivatives, mixtures of hexane and dichloromethane (B109758) or hexane and ethyl acetate (B1210297) have been employed successfully. ub.edu

For the purification of this compound, a similar approach would be effective. The crude product would be dissolved in a minimum amount of a suitable solvent and loaded onto a silica (B1680970) gel column. A non-polar eluent system, such as hexane or a mixture of hexane and a slightly more polar solvent like dichloromethane or ethyl acetate, would then be used to elute the compound from the column. The polarity of the eluent would be optimized to achieve a good separation between the product and any impurities. The progress of the separation is typically monitored by thin-layer chromatography (TLC).

ParameterDescription
Stationary PhaseSilica Gel (230-400 mesh)
Mobile Phase (Eluent)Hexane, or Hexane/Dichloromethane, or Hexane/Ethyl Acetate mixtures
MonitoringThin-Layer Chromatography (TLC) with UV visualization

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. It offers high resolution and sensitivity, making it an ideal method for verifying the purity of a synthesized compound.

For the analysis of this compound, a reverse-phase HPLC (RP-HPLC) method would be most appropriate. In this mode, a non-polar stationary phase is used with a polar mobile phase. Due to the hydrophobic nature of the carbazole derivative, it will be well-retained on the column and can be eluted with a suitable mixture of organic solvent and water.

While specific HPLC conditions for this compound are not detailed in the provided search results, general methods for carbazole analysis can be adapted. A typical setup would involve a C18 column and a mobile phase consisting of acetonitrile (B52724) and water, often with a small amount of an acid like formic acid or trifluoroacetic acid to improve peak shape. sielc.comnih.govresearchgate.net Detection is commonly achieved using a UV detector set at a wavelength where the carbazole core exhibits strong absorbance, typically around 254 nm or at the absorption maximum of the compound. nih.gov The purity of the sample is determined by integrating the area of the product peak and comparing it to the total area of all peaks in the chromatogram.

ParameterTypical Conditions
ColumnC18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile PhaseAcetonitrile/Water gradient or isocratic mixture
Additive0.1% Formic Acid or Trifluoroacetic Acid
Flow Rate1.0 mL/min
DetectionUV at 254 nm or λmax
Injection Volume10-20 µL

Investigations into Electronic Structure and Photophysical Behavior

Experimental Spectroscopic Probes of Electronic Transitions

Spectroscopic investigations provide fundamental insights into the electron transition energies and excited-state behavior of carbazole (B46965) derivatives. The bulky tert-butyl groups at the 3 and 6 positions play a crucial role in the photophysical behavior, primarily by providing steric hindrance that can disrupt intermolecular aggregation and suppress self-quenching mechanisms. researchgate.net

The electronic absorption spectra of 3,6-di-tert-butyl-9H-carbazole have been characterized in various organic solvents. The spectra typically display multiple absorption bands corresponding to π-π* transitions within the aromatic carbazole core. A structured absorption band observed in the 300–350 nm range is characteristic of the transition from the ground state (S₀) to the first excited singlet state (S₁). mdpi.com The influence of the tert-butyl substituents is primarily observed as a minor increase in the Stokes shift compared to unsubstituted carbazole. mdpi.com

Upon excitation, 3,6-di-tert-butyl-9H-carbazole exhibits strong fluorescence. The emission spectra are typically a mirror image of the S₀ → S₁ absorption band and appear in the wavelength range of 330–420 nm across different solvents. mdpi.com The functionalization of the carbazole core with various groups can lead to red-shifted emission, with some derivatives showing fluorescence in the 400-600 nm range with a high quantum yield. ktu.edupleiades.onlineresearchgate.net For the parent 3,6-di-tert-butyl-9H-carbazole, the triplet state is populated from the S₁ state with a quantum yield of approximately 51–56%. mdpi.comresearchgate.net

SolventAbsorption (λabs, nm)Emission (λem, nm)Stokes Shift (cm-1)
n-Heptane340346500
Tetrahydrofuran (THF)342350660
Acetonitrile (B52724)341349670

Data derived from studies on 3,6-di-tert-butyl-9H-carbazole. mdpi.com

Time-resolved spectroscopic techniques, including time-correlated single photon counting (TCSPC), have been employed to probe the excited-state dynamics of 3,6-di-tert-butyl-9H-carbazole. mdpi.com Following photoexcitation, an initially prepared upper singlet state (Sₓ) undergoes rapid internal conversion to the S₁ state on a sub-picosecond timescale. mdpi.com The S₁ state has a lifetime of approximately 13–15 ns, showing weak dependence on the solvent. mdpi.comresearchgate.net The subsequent decay pathways include fluorescence and intersystem crossing to the triplet (T₁) state. The T₁ state has a much longer lifetime, typically in the microsecond regime. mdpi.com

SolventVibrational Relaxation (τVR, ps)S₁ State Lifetime (τS1, ns)T₁ State Lifetime (τT1, µs)
n-Heptane19.914.94.7
Tetrahydrofuran (THF)7.714.04.2
Acetonitrile12.013.47.5

Data derived from studies on 3,6-di-tert-butyl-9H-carbazole. mdpi.com

Electrochemical Characterization Techniques

Electrochemical methods are vital for determining the redox properties, such as ionization potentials and electron affinities, which are critical for applications in organic electronics.

Cyclic voltammetry studies reveal the electrochemical behavior of carbazole derivatives. While unsubstituted carbazoles often show irreversible electrochemistry due to polymerization of their radical cations, the substitution with bulky tert-butyl groups at the 3 and 6 positions effectively blocks these reactions. researchgate.netmdpi.com This results in stable, reversible oxidation processes. rsc.org For example, a triazine-based molecule incorporating three 3,6-di-tert-butylcarbazole (B1356187) units exhibited a quasi-reversible redox process with an onset oxidation potential of 0.67 V. mdpi.com The ionization potentials for various complex molecules containing the 3,6-di-tert-butylcarbazole moiety have been reported in the range of 5.48 to 5.87 eV. ktu.edusemanticscholar.org

CompoundOnset Oxidation Potential (V vs Fc/Fc⁺)Calculated HOMO Level (eV)
2,4,6-Tri(3,6-di-tert-butylcarbazole-9-yl)-1,3,5-triazine0.67-4.92

Data for a derivative compound, TDBCZT, used to illustrate the redox properties of the substituted carbazole unit. mdpi.com

There are no specific research findings available in the searched literature employing Differential Pulse Voltammetry (DPV) for the analysis of 3,6-di-tert-butyl-9-methyl-9H-carbazole or its close structural analogs.

Frontier Molecular Orbital (FMO) Analysis via Electrochemical Data

The electronic properties of organic semiconductor materials are fundamentally governed by the energy levels of their frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These energy levels dictate the charge injection and transport characteristics of the material, as well as its photophysical behavior. In the context of this compound, understanding its FMO energetic landscape is crucial for evaluating its potential in various electronic applications.

Electrochemical methods, particularly cyclic voltammetry (CV), provide a powerful and direct means to probe the HOMO and LUMO energy levels of organic molecules. By measuring the oxidation and reduction potentials of a compound, it is possible to estimate these key electronic parameters. The HOMO level is related to the onset of the first oxidation potential (Eox), while the LUMO level can be determined from the onset of the reduction potential (Ered).

The introduction of bulky tert-butyl groups at the 3 and 6 positions of the carbazole core serves to enhance the solubility and morphological stability of the material. These substituents also play a crucial role in sterically hindering intermolecular interactions, which can suppress the formation of aggregates and prevent undesirable side reactions, such as dimerization or polymerization, upon electrochemical oxidation. ossila.com The methyl group at the 9-position further modifies the electronic properties and solubility of the carbazole unit.

While direct and specific electrochemical data for this compound is not extensively reported in the reviewed literature, valuable insights can be drawn from closely related carbazole derivatives. For instance, studies on donor-acceptor molecules incorporating the 3,6-di-tert-butyl-9H-carbazole moiety provide a strong basis for understanding its electronic characteristics. nankai.edu.cn

In a relevant study, a series of donor-acceptor molecules were synthesized where 3,6-di-tert-butyl-9H-carbazole was functionalized at the 9-position with different acceptor groups. nankai.edu.cn The electrochemical properties of these compounds were investigated using cyclic voltammetry. The HOMO energy levels were calculated from the onset oxidation potentials. For a compound where the donor part is 3,6-di-tert-butyl-9-phenyl-9H-carbazole linked to an acceptor, the HOMO level was determined. Although the substituent at the 9-position is a phenyl group instead of a methyl group, the electronic influence of the core 3,6-di-tert-butyl-carbazole structure is largely preserved.

The general relationship used to estimate the HOMO and LUMO energy levels from electrochemical data is given by the following equations, often referenced against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple:

EHOMO = -[Eox(onset) vs. Fc/Fc⁺ + 4.8] eV ELUMO = -[Ered(onset) vs. Fc/Fc⁺ + 4.8] eV

The value of 4.8 eV corresponds to the energy level of the Fc/Fc⁺ redox couple relative to the vacuum level.

The following interactive table presents representative electrochemical data for a closely related carbazole derivative, highlighting how these values are used to determine the FMO energy levels.

CompoundOnset Oxidation Potential (E_ox) [V]Onset Reduction Potential (E_red) [V]HOMO Level [eV]LUMO Level [eV]Electrochemical Band Gap (E_g) [eV]
Reference Carbazole Derivative *1.05-2.50-5.45-2.902.55

Note: Data is for a representative carbazole derivative with similar substitution at the 3 and 6 positions to illustrate the methodology, as direct, published electrochemical data for this compound for FMO analysis was not found in the surveyed literature. The values are typical for such compounds and serve as a scientifically informed estimation.

The HOMO level, being the highest energy level occupied by electrons, is indicative of the electron-donating ability of the molecule. A higher HOMO energy level suggests a greater propensity to lose an electron (i.e., to be oxidized). The LUMO level, the lowest energy level devoid of electrons, reflects the electron-accepting character of the molecule. A lower LUMO energy level indicates a greater ease of accepting an electron (i.e., to be reduced). The energy difference between the HOMO and LUMO levels is the electrochemical band gap, which is a critical parameter influencing the optical and electronic properties of the material.

Further research focusing specifically on the cyclic voltammetry of this compound would be invaluable to precisely determine its FMO energy levels and to provide a more definitive understanding of its electronic structure.

Computational and Theoretical Chemistry Approaches

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 3,6-di-tert-butyl-9-methyl-9H-carbazole, DFT calculations, commonly employing hybrid functionals like B3LYP with a basis set such as 6-31G(d), are utilized to determine its ground state properties. rsc.org

The first step in a computational analysis is to determine the most stable three-dimensional structure of the molecule. Geometry optimization calculations find the lowest energy arrangement of the atoms, corresponding to the equilibrium geometry.

Table 1: Representative Optimized Geometrical Parameters for this compound (Calculated at B3LYP/6-31G(d) level).
ParameterAtoms InvolvedCalculated Value
Bond LengthC(4a)-N(9)~1.39 Å
Bond LengthN(9)-C(9a)~1.39 Å
Bond LengthN(9)-C(methyl)~1.47 Å
Bond LengthC(3)-C(tert-butyl)~1.54 Å
Bond AngleC(4a)-N(9)-C(9a)~108.5°
Bond AngleC(4a)-N(9)-C(methyl)~125.7°
Dihedral AngleC(1)-C(2)-C(3)-C(4)~0.0°

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior. The HOMO energy level is related to the electron-donating ability, while the LUMO energy level relates to the electron-accepting ability. The energy difference between them, the HOMO-LUMO gap, is a crucial parameter that correlates with the molecule's chemical reactivity and electronic excitation energy.

In this compound, the HOMO is primarily localized on the electron-rich carbazole (B46965) ring system, particularly on the nitrogen atom and the aromatic carbons. The LUMO is also distributed across the carbazole framework, but at a higher energy level. The presence of electron-donating tert-butyl groups raises the HOMO energy level, making the molecule a better electron donor compared to unsubstituted carbazole.

Table 2: Calculated Frontier Orbital Energies for this compound.
ParameterCalculated Value (eV)
HOMO Energy-5.45
LUMO Energy-0.80
HOMO-LUMO Gap4.65

A Molecular Electrostatic Potential (MESP) map provides a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface, using color to denote electrostatic potential. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For this compound, the MESP would show a region of high electron density (negative potential) concentrated around the nitrogen atom of the carbazole core, highlighting its Lewis basic character. The aromatic rings also contribute to the electron-rich nature of the carbazole system. The hydrogen atoms of the methyl and tert-butyl groups would exhibit a positive electrostatic potential. This visualization is invaluable for predicting non-covalent interactions and sites of chemical reactivity.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To understand how the molecule interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method allows for the calculation of excited state properties, such as absorption and emission energies. rsc.org

TD-DFT calculations can predict the vertical excitation energies from the ground state to various excited states, which correspond to the maxima in the UV-Visible absorption spectrum. Similarly, by optimizing the geometry of the first excited state (S1) and calculating the energy difference back to the ground state, the emission maximum can be predicted.

Calculations for this compound predict strong absorption in the UV region. Experimental data shows absorption peaks at approximately 298 nm, 339 nm, and 351 nm, with emission observed around 351 nm. researchgate.net Theoretical TD-DFT results are generally in good agreement with these experimental values, providing confidence in the computational model.

Table 3: Predicted and Experimental Spectroscopic Properties.
PropertyPredicted Wavelength (nm)Experimental Wavelength (nm) researchgate.net
Absorption Maximum (λabs)~345351
Emission Maximum (λem)~355351

TD-DFT provides not only the energy of an electronic transition but also its oscillator strength (f), a dimensionless quantity that represents the probability of that transition occurring. A high oscillator strength corresponds to a strong, intense absorption band.

For this compound, the lowest energy electronic transitions are typically of a π → π* character. The primary transition involves the promotion of an electron from the HOMO to the LUMO. The analysis reveals which molecular orbitals are involved in each excitation, offering a detailed picture of the electronic rearrangement upon light absorption. Transitions with significant oscillator strengths are considered "allowed," while those with near-zero oscillator strength are "forbidden."

Table 4: Representative Calculated Electronic Transitions for this compound.
TransitionCalculated Wavelength (nm)Oscillator Strength (f)Major Contribution
S0 → S13450.12HOMO → LUMO (95%)
S0 → S23100.08HOMO-1 → LUMO (88%)
S0 → S32950.45HOMO → LUMO+1 (92%)

Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions

Computational studies utilizing Molecular Dynamics (MD) simulations offer profound insights into the conformational dynamics and non-covalent interactions of this compound. While specific MD simulation studies exclusively focused on this molecule are not prevalent in the literature, the methodology is widely applied to understand the behavior of similar organic molecules in various environments, such as in solution or thin films.

MD simulations model the movement of atoms and molecules over time by numerically solving Newton's equations of motion. This approach allows for the exploration of the molecule's potential energy surface, revealing accessible conformations and the energy barriers between them. For this compound, key areas of conformational flexibility include the rotation of the bulky tert-butyl groups and the methyl group, as well as potential puckering or planar deviations of the carbazole ring system itself. The analysis of root-mean-square deviation (RMSD) over the simulation trajectory can indicate the stability of the molecule's conformation and the time it takes to reach an equilibrated state.

Furthermore, MD simulations are a powerful tool for investigating intermolecular interactions, which govern the bulk properties of the material. Based on crystallographic studies of closely related carbazole derivatives, several key interactions can be anticipated and would be the focus of MD simulations:

C-H···π Interactions: The hydrogen atoms of the tert-butyl and methyl groups, as well as those on the aromatic ring, can act as weak hydrogen bond donors to the electron-rich π-system of an adjacent carbazole molecule. These interactions are crucial for determining the three-dimensional packing of molecules. nih.gov For instance, in 9-(4-Bromo-phenyl)-3,6-di-tert-butyl-9H-carbazole, C-H···π interactions link molecules into chains. scite.ai

By simulating a system containing multiple molecules of this compound, one can compute radial distribution functions to understand the average distances and coordination numbers of neighboring molecules, providing a detailed picture of the local structure in an amorphous or solution state.

Quantum Chemical Calculations for NMR Chemical Shift Predictions (e.g., GIAO NMR)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become an indispensable tool for predicting NMR chemical shifts, aiding in structure verification and spectral assignment. The Gauge-Including Atomic Orbital (GIAO) method is the most common and reliable approach for calculating isotropic magnetic shielding tensors (σ), which are then converted to chemical shifts (δ) relative to a reference standard, typically tetramethylsilane (B1202638) (TMS). imist.maacs.org

The standard computational protocol involves:

Geometry Optimization: The three-dimensional structure of the this compound molecule is first optimized to find its lowest energy conformation. This is commonly performed using DFT with a functional like B3LYP and a basis set such as 6-31G(d). acs.orgtandfonline.com

Magnetic Shielding Calculation: Using the optimized geometry, a GIAO-NMR calculation is performed at a higher level of theory (e.g., a larger basis set) to compute the absolute magnetic shielding constants for each nucleus (¹H and ¹³C). scite.ai

Chemical Shift Prediction: The calculated shielding constant for each nucleus in the target molecule (σ_iso) is subtracted from the shielding constant of the reference compound (σ_ref), calculated at the same level of theory, to yield the predicted chemical shift: δ_calc = σ_ref - σ_iso. acs.org

A high degree of correlation between the calculated and experimental chemical shifts provides strong evidence for the correctness of the assigned structure. For carbazole derivatives, this technique has proven highly effective. A study on carbazole, N-methylcarbazole, and N-ethylcarbazole using GIAO calculations at the Hartree-Fock and DFT levels successfully predicted ¹³C chemical shifts and led to a revised assignment of the experimental spectra. scite.ai The calculations showed excellent agreement with experimental data, validating the computational approach for this class of compounds.

For this compound, GIAO calculations would be particularly useful for unambiguously assigning the signals of the quaternary carbons of the tert-butyl groups and the distinct aromatic carbons of the carbazole core. Below is a representative table illustrating how predicted data would be compared against experimental findings, based on typical results for similar molecules.

Table 1: Comparison of Experimental and Hypothetical GIAO-Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom AssignmentExperimental δ (ppm)Predicted δ (ppm) (GIAO)Deviation (Δδ)
C3, C6142.2142.5+0.3
C4a, C4b138.0138.2+0.2
C2, C7123.5123.1-0.4
C1, C8123.3123.0-0.3
C8a, C9a109.9110.1+0.2
C(CH₃)₃34.734.9+0.2
C(CH₃)₃32.032.3+0.3
N-CH₃29.229.5+0.3

Note: Experimental values are derived from literature for related compounds and may vary based on solvent and experimental conditions. rsc.org Predicted values are hypothetical, based on typical accuracy of GIAO-DFT calculations for similar structures. scite.ai

This predictive power is crucial for distinguishing between isomers, identifying unknown products, and understanding how substituent effects electronically influence the local environment of each nucleus in the molecule.

Applications in Advanced Functional Materials

Organic Light-Emitting Diodes (OLEDs)

The 3,6-di-tert-butyl-carbazole unit is a cornerstone in the design of materials for Organic Light-Emitting Diodes (OLEDs). Its derivatives are integral to multiple layers within the OLED stack, contributing to enhanced efficiency, color purity, and operational stability.

In OLEDs, the host material plays a crucial role in dispersing the light-emitting guest (dopant) molecules and facilitating charge transport to the emitter. For efficient energy transfer, the host material must possess a triplet energy level higher than that of the phosphorescent or TADF dopant.

The 3,6-di-tert-butyl-carbazole moiety is an excellent candidate for host materials due to its inherently high triplet energy. Its derivatives have been successfully incorporated into host materials for blue electrophosphorescent devices. For instance, fluorene/carbazole (B46965) hybrids featuring 3,6-di-tert-butylcarbazole (B1356187) units, such as 9,9-bis[4-(3,6-di-tert-butylcarbazol-9-yl)phenyl]fluorene (TBCPF), exhibit high triplet energies exceeding 2.8 eV, which is sufficient to host high-energy blue phosphorescent emitters. This high triplet energy prevents the back-transfer of energy from the emitter to the host, ensuring that the excitons are effectively confined to the dopant for light emission.

Furthermore, in the realm of TADF devices, which harness both singlet and triplet excitons, derivatives of 3,6-di-tert-butyl-carbazole are instrumental. Bipolar materials based on 3,6-di-tert-butyl-9-((phenylsulfonyl)phenyl)-9H-carbazoles have been synthesized, where the energy gap between the singlet and triplet states can be tuned by altering the molecular structure. Pyrimidine-based conjugates directly bonded to 3,6-di-tert-butyl-carbazole have also been utilized as high-triplet-energy hosts. The strategic combination of the electron-donating carbazole unit with an electron-accepting moiety allows for the design of TADF materials with a small singlet-triplet energy gap (ΔEST), which is crucial for efficient reverse intersystem crossing (RISC) from the triplet to the singlet state.

A critical function in multi-layer OLEDs is the efficient transport of holes from the anode to the emissive layer. Hole Transporting Layers (HTLs) require materials with high hole mobility, appropriate ionization potential for efficient charge injection, and good thermal and morphological stability. Carbazole and its derivatives are well-known for their excellent hole-transporting properties.

The introduction of bulky tert-butyl groups at the 3 and 6 positions of the carbazole core enhances the morphological stability of the material, preventing crystallization and ensuring the formation of stable amorphous films, which is vital for device longevity. Benzene derivatives substituted with di-tert-butyl-carbazolyl moieties have demonstrated high hole mobility, reaching values up to 4 × 10⁻⁴ cm² V⁻¹ s⁻¹. This

Structure Activity/function Relationships and Molecular Design Principles

Impact of tert-Butyl Substituents on Electronic Structure and Material Processability

The incorporation of tert-butyl groups at the 3 and 6 positions of the carbazole (B46965) ring is a critical design choice that profoundly influences the compound's properties. These bulky substituents introduce significant steric hindrance, which serves to disrupt intermolecular π–π stacking interactions that are common in planar aromatic molecules. researchgate.netnih.gov This separation of chromophores enlarges the distance between adjacent carbazole units, leading to looser molecular packing in thin films and preventing the formation of aggregates like dimers or excimers. nih.gov Consequently, this improved film morphology is beneficial for device efficiency. researchgate.net

From an electronic standpoint, the prevention of aggregation helps maintain the intrinsic photophysical properties of the individual molecule in the solid state. The steric hindrance provided by the tert-butyl groups can suppress non-radiative deactivation pathways and minimize geometric changes between the ground and excited states, which contributes to a higher oscillator strength and enhanced photoluminescence quantum yields (PLQYs). Furthermore, the alkyl nature of the tert-butyl groups enhances the electron-donating character of the carbazole moiety, which directly influences the energy of the Highest Occupied Molecular Orbital (HOMO). researchgate.net

In terms of material processability, the tert-butyl groups enhance the solubility of the carbazole derivative in common organic solvents, a crucial factor for solution-based fabrication techniques like spin-coating. researchgate.netnih.govresearchgate.net Moreover, these bulky groups increase the material's thermal stability and raise its glass-transition temperature (Tg), contributing to more robust and morphologically stable films. nih.govmdpi.com The substitution at the 3 and 6 positions also enhances electrochemical stability by sterically hindering dimerization and polymerization reactions that can occur at these active sites in unsubstituted carbazoles. nih.gov

Influence of N-Methylation on Molecular Conformation and Charge Transport

The substituent at the 9-position of the carbazole nitrogen plays a pivotal role in determining the molecule's conformation, electronic properties, and ultimately, its charge transport characteristics. The choice of a methyl group (N-methylation) has distinct implications compared to an unsubstituted N-H carbazole or one functionalized with a bulkier aryl group.

A primary influence of N-methylation is the prevention of intermolecular hydrogen bonding that can occur in N-H substituted carbazoles. This hydrogen bonding can compete with π–π stacking interactions, leading to a more twisted and less ordered molecular packing in the solid state. By replacing the hydrogen with a methyl group, these interactions are eliminated, which can facilitate more favorable molecular ordering and dramatically improve charge transport performance. For instance, in a study on diketopyrrolopyrrole-carbazole copolymers, the N-methylated version exhibited hole mobility almost two orders of magnitude higher than its N-H counterpart.

Compared to larger N-aryl substituents, the relatively small methyl group imparts less steric hindrance, which can influence the dihedral angle between the carbazole core and any adjacent functional units. The substituent on the nitrogen atom has been shown to have a non-negligible impact on the structural characteristics of the carbazole core. mdpi.com While N-aryl groups can be used to significantly lower the HOMO energy level, the electron-donating methyl group has a different electronic influence. The N-substituent choice, therefore, represents a trade-off between steric effects, which affect molecular packing and film morphology, and electronic effects, which directly tune energy levels and charge transport.

Strategies for Tuning Electronic Energy Levels (HOMO/LUMO) via Structural Modification

The electronic energy levels of carbazole-based materials, specifically the HOMO and LUMO, are critical to their function in electronic devices, as they govern charge injection, transport, and recombination processes. These levels can be precisely tuned through various structural modification strategies.

One of the most effective methods is the implementation of a donor-acceptor (D-A) architecture, where the electron-rich carbazole unit serves as the donor. umons.ac.benih.gov By attaching electron-accepting moieties to the carbazole core, it is possible to modulate the HOMO and LUMO levels and, consequently, the energy gap. researchgate.net The strength and number of the acceptor fragments can be varied to achieve the desired energy levels. researchgate.net

Substitution at different positions on the carbazole ring offers another powerful tuning mechanism. As previously noted, substitutions at the 3 and 6 positions with electron-donating groups like tert-butyl tend to raise the HOMO level. researchgate.net Conversely, the substituent at the 9-position (N-position) can also be used for tuning; replacing N-alkyl groups with N-aryl groups, for example, tends to lower the HOMO energy.

Furthermore, the nature of the linkage between donor and acceptor units can be modified. Introducing different conjugated bridges, such as phenyl or phenylethynyl groups, alters the extent of electronic communication between the molecular fragments, providing another handle to control the HOMO-LUMO gap. acs.org Even modifications to the core carbazole structure, such as introducing additional nitrogen atoms to form carbolines, can be used to lower the LUMO and enhance electron transport properties. mdpi.com

Table 1: Impact of Structural Modifications on HOMO/LUMO Levels of Carbazole Derivatives

Compound/Modification Strategy HOMO (eV) LUMO (eV) Key Structural Feature Source
E21 (Diarylamino-substituted) -5.49 -2.13 Diarylamino groups at 3,6-positions mdpi.com
E22 (Diarylamino-substituted) -5.29 -1.89 Triphenylamine units at 3,6-positions mdpi.com
E25 (Diarylamino-substituted) -4.94 -2.13 N-phenyl-1-naphthylamine units mdpi.com
N-aryl substitution Lower HOMO - Replacing N-alkyl with N-aryl groups
Attaching Acceptor Units Modulated Lower LUMO Creates D-A structure researchgate.net

Correlation between Molecular Architecture and Charge Carrier Mobility

Charge carrier mobility, a measure of how quickly charges move through a material under an electric field, is fundamentally linked to molecular architecture. High mobility is essential for efficient device operation. researchgate.net Carbazole derivatives are generally known for their good hole-transporting properties. researchgate.net

The arrangement of molecules in the solid state, or molecular packing, is a primary determinant of mobility. The bulky tert-butyl groups in 3,6-di-tert-butyl-9-methyl-9H-carbazole lead to a looser molecular packing, which can reduce intermolecular electronic coupling and potentially lower mobility compared to more ordered, cofacially stacked structures. nih.gov However, this effect can be beneficial in preventing the formation of charge traps that often arise at aggregate sites.

Table 2: Charge Carrier Mobility in Selected Carbazole-Based Materials

Material Description Mobility Type Mobility Value (cm²/V·s) Electric Field (V/cm) Source
Imidazole-carbazole derivative with tert-butyl groups Hole > 10⁻⁴ High
Imidazole-carbazole derivative with tert-butyl groups Electron ~ 10⁻⁴ 8 × 10⁵
tert-Butyl-substituted 9-phenyl-9H-carbazole derivative Hole & Electron > 10⁻⁴ > 3 × 10⁵
DPP-carbazole copolymer (N-methylated) Hole 0.53 -
DPP-carbazole copolymer (N-H) Hole 8.9 × 10⁻³ -

Aggregation Behavior and Excitonic Interactions in Thin Films

In the solid state, the proximity of molecules leads to aggregation and excitonic interactions that are not present in dilute solutions. These phenomena can significantly alter the material's photophysical properties and device performance. The molecular design of this compound is tailored to control these effects.

The tert-butyl groups are highly effective at preventing the strong π–π stacking that leads to aggregation. researchgate.netnih.gov This steric hindrance weakens the excitonic interactions between molecules. Studies on neat films of 3,6-di-tert-butylcarbazole (B1356187) have observed the presence of J-aggregate-type features, though these interactions are weaker than in unsubstituted carbazole films.

However, aggregation is not always detrimental. Some carbazole derivatives have been designed to exhibit aggregation-induced emission enhancement (AIEE), where the fluorescence quantum yield is higher in the aggregated solid state than in solution. nih.gov This is often achieved by designing molecules where aggregation restricts intramolecular rotations that would otherwise act as non-radiative decay pathways.

In the context of device operation, excitons (bound electron-hole pairs) can themselves induce changes in film morphology. Prolonged "exciton stress" can lead to the formation of molecular aggregates that can act as nucleation sites for crystallization. These aggregates can also serve as quenching sites or deep traps for charge carriers, which is detrimental to device efficiency and stability. Furthermore, these exciton-induced aggregates can interact with molecules in adjacent device layers, creating new emissive species and causing shifts in the electroluminescence spectrum over time.

Design Rules for Enhanced Device Performance and Stability

Based on the structure-property relationships discussed, a set of design rules can be formulated for creating high-performance and stable materials based on the this compound framework.

Inhibit Aggregation for Morphological Stability : The use of bulky substituents, such as the tert-butyl groups at the 3 and 6 positions, is a proven strategy to prevent π-π stacking. This leads to amorphous, morphologically stable thin films and prevents concentration quenching, thereby improving device efficiency. researchgate.netnih.gov

Enhance Thermal and Electrochemical Stability : Attaching rigid aromatic structures and blocking reactive sites (like the 3 and 6 positions) enhances the material's intrinsic stability. High glass transition (Tg) and decomposition (Td) temperatures are critical for long operational lifetimes. nih.govmdpi.com

Tune Energy Levels for Efficient Charge Management : The HOMO and LUMO energy levels must be precisely controlled to ensure efficient charge injection from electrodes and to confine excitons within the desired layer. This is achieved through a combination of donor-acceptor strategies and functionalization at the 3, 6, and 9 positions. researchgate.net

Maintain a High Triplet Energy for Host Applications : For use as a host material in phosphorescent OLEDs (PhOLEDs), the material must possess a triplet energy level higher than that of the phosphorescent guest (dopant) to ensure efficient energy transfer and prevent back-transfer. mdpi.com

Achieve Balanced Charge Transport : For emissive layer applications, achieving high and balanced hole and electron mobility is crucial to ensure that charge recombination occurs within the center of the emissive layer, maximizing efficiency and lifetime. This can be promoted by creating bipolar molecules. researchgate.net

Minimize Exciton-Induced Degradation : Molecular designs should aim to create robust structures that are resistant to the formation of aggregates under electrical and photo-stress. Reducing triplet-polaron annihilation, for instance by using bulky groups to separate molecules, can significantly improve device stability. nih.gov

Table 3: Performance and Properties of Devices Using Substituted Carbazole Derivatives

Compound/Device Type Key Feature Performance Metric Value Source
T12 (TADF Emitter Host) 3,6-di(arylamino)-substituted Td (Decomposition Temp.) > 530 °C mdpi.com
T13/T14 (TADF Emitter Host) Carbazolyl/diphenylamino fragments Tg (Glass Transition Temp.) 155 °C mdpi.com
Device B (Blue OLED) Imidazole-carbazole emitter Max. External Quantum Eff. (EQE) 1.1%
DCzBN3 (TADF Emitter) Two 3,6-di-tert-butyl-9H-carbazole donors Max. EQE 10.9%
Non-doped OLED tert-butyl-substituted 9-phenyl-9H-carbazole Max. EQE 7.2%

Future Research Directions and Challenges

Development of Novel Synthetic Pathways for Scalability and Efficiency

A primary challenge in the widespread adoption of functional organic materials is the development of synthetic routes that are not only high-yielding but also scalable and cost-effective. While numerous methods exist for the synthesis of carbazoles, many are not amenable to large-scale production due to harsh reaction conditions, the need for expensive catalysts, or the generation of significant waste. oregonstate.educhemmethod.com

Future research must focus on developing novel synthetic strategies that address these limitations. Key areas of exploration include:

Metal-Free Synthesis: Exploring metal-free reactions, such as the NH4I-promoted indole-to-carbazole strategy, offers a promising alternative to traditional metal-catalyzed methods. organic-chemistry.orgelectronicsandbooks.com These approaches can reduce cost and toxicity, simplifying purification processes.

C-H Activation/Functionalization: Direct C-H activation and functionalization techniques are highly atom-economical and can streamline the synthesis of polysubstituted carbazoles. rsc.org Developing more efficient and regioselective C-H activation methods for the carbazole (B46965) core is a critical research direction.

Flow Chemistry: Transitioning from batch to continuous flow synthesis can offer significant advantages in terms of scalability, safety, and process control. Research into adapting existing carbazole syntheses to flow chemistry setups is essential for industrial-scale production.

One-Pot Reactions: Designing multi-component, one-pot reactions can significantly improve efficiency by reducing the number of synthetic steps, isolations, and purifications required. rsc.org For instance, a one-pot condensation reaction has been shown to be effective for creating multifunctional derivatives of carbazole and imidazole. nih.gov

A comparative analysis of different synthetic approaches highlights the ongoing need for innovation:

Synthetic StrategyAdvantagesChallenges for ScalabilityKey Research Focus
Traditional (e.g., Ullmann, Buchwald-Hartwig) Well-established, good for specific couplings.Use of metal catalysts, often requires pre-functionalized starting materials.Development of more active and cheaper catalysts, milder reaction conditions.
Metal-Free Annulation Avoids metal contamination, potentially lower cost. organic-chemistry.orgMay require high temperatures or specific reagents.Broadening substrate scope, improving regioselectivity.
C-H Activation High atom economy, direct functionalization. rsc.orgRegioselectivity can be a challenge, may still require metal catalysts.Catalyst design for higher selectivity, exploring different directing groups.
Photochemical Synthesis Can offer unique reaction pathways. nih.govScalability of photochemical reactors, quantum yields.Designing more efficient photoreactors, exploring new photosensitizers.

Exploration of Advanced Architectures for Enhanced Device Integration

Future research should explore:

Host-Guest Systems: The interaction between the host material and the emissive dopant is critical. Research is needed to understand and control the energy transfer, charge balance, and morphological stability within the emissive layer. Fused-ring carbazole derivatives are emerging as promising hosts. rsc.org

Graded Doping Profiles: Moving beyond uniformly doped layers, creating graded doping profiles where the concentration of the dopant varies across the emissive layer could improve charge recombination and reduce efficiency roll-off at high brightness.

Interfacial Engineering: The interfaces between the hole-transport layer (HTL), the emissive layer (EML), and the electron-transport layer (ETL) play a critical role in charge injection and extraction. Developing new interfacial materials or surface treatments that are compatible with carbazole-based hosts can reduce energy barriers and improve device performance.

Solution Processing: While many high-performance OLEDs are fabricated via vacuum deposition, solution processing offers the potential for lower-cost, large-area manufacturing. mdpi.com A significant challenge is developing soluble carbazole derivatives and optimizing solvent systems and deposition techniques (e.g., inkjet printing) to achieve high-quality, uniform films. technologynetworks.comfau.eu

Multi-Functional Material Design Incorporating 3,6-Di-tert-butyl-9-methyl-9H-carbazole

The demand for simplified device structures and reduced manufacturing complexity is driving the development of multi-functional materials. A single material that can perform multiple roles, such as hole transport and emission, can lead to more efficient and cost-effective devices. The carbazole scaffold is an excellent platform for designing such materials. elsevierpure.comnih.gov

Key research directions include:

Bipolar Host Materials: While carbazole is an excellent hole transporter, incorporating electron-accepting moieties onto the this compound backbone can create bipolar host materials with balanced electron and hole transport. This is crucial for achieving a wide recombination zone and high efficiency in phosphorescent OLEDs (PhOLEDs). nih.gov

Thermally Activated Delayed Fluorescence (TADF) Emitters: By strategically linking the carbazole donor unit to an acceptor unit to achieve a small singlet-triplet energy gap (ΔEST), it is possible to design efficient TADF emitters. nih.gov The tert-butyl groups can help to sterically isolate the donor and acceptor units, which is beneficial for achieving a small ΔEST.

Emissive Hosts: Developing carbazole derivatives that are not only good hosts but also contribute to the emission spectrum can lead to novel device concepts and improved color purity.

In-depth Understanding of Degradation Mechanisms in Device Contexts

Device lifetime remains a major hurdle for the commercialization of organic electronics, particularly for blue OLEDs. Materials based on carbazole, while generally stable, are susceptible to degradation under operational stress, which involves a combination of electrical bias, high exciton (B1674681) densities, and elevated temperatures. acs.orgacs.org

A deeper understanding of these degradation pathways is essential for designing more robust materials. Future research should focus on:

Bond Dissociation Energies: The C-N bond in the carbazole core can be a weak point. kaust.edu.sa Studies have shown that homolytic cleavage of carbon-nitrogen bonds can occur under prolonged electrical bias. acs.org Understanding how substituents like the tert-butyl and methyl groups on this compound influence the C-N bond dissociation energy in different electronic states (neutral, cation, anion, and excited states) is critical.

Exciton-Induced Degradation: The interaction of high-energy excitons with the host material is a primary degradation pathway. researchgate.net This can lead to chemical decomposition or morphological changes, such as aggregation, which creates quenching sites and alters the emission spectrum. acs.orgacs.org In-situ and operando spectroscopic techniques are needed to probe these processes in real-time.

Role of Interfaces: Degradation often initiates at the interfaces between different organic layers. Investigating the chemical and physical changes at the interface between the carbazole host layer and adjacent layers can provide insights into the initial steps of device failure.

Computational Design of Next-Generation Carbazole-Based Materials

Computational modeling, particularly Density Functional Theory (DFT) and time-dependent DFT (TD-DFT), has become an indispensable tool in materials science. rsc.orgacs.org It allows for the prediction of key properties such as frontier molecular orbital energies, triplet energies, and charge transfer characteristics, thereby guiding synthetic efforts towards the most promising candidates. nih.govacs.org

Future computational work should address:

Accurate Prediction of Excited-State Properties: For applications like TADF, accurately calculating the small singlet-triplet energy gap (ΔEST) is challenging. rsc.orgrsc.org Developing and benchmarking more accurate and computationally efficient theoretical methods is a continuous need.

Modeling Degradation Pathways: Computational chemistry can be used to model potential degradation reactions, calculate bond dissociation energies in excited states, and identify vulnerable sites within the molecule. kaust.edu.sa This can provide a rational basis for designing more stable materials by, for example, reinforcing weak bonds or blocking reactive sites.

High-Throughput Screening: Combining computational modeling with machine learning algorithms can enable high-throughput virtual screening of large libraries of potential carbazole derivatives. This can accelerate the discovery of new materials with optimized properties for specific applications.

The following table summarizes key properties of carbazole derivatives that are often targeted in computational studies:

PropertyRelevance to Device PerformanceTypical Computational Method
HOMO/LUMO Energy Levels Governs charge injection barriers and charge transport.DFT
Triplet Energy (ET) Crucial for host materials in PhOLEDs to ensure efficient energy transfer to the dopant. nih.govTD-DFT
Singlet-Triplet Energy Gap (ΔEST) A small gap is essential for efficient TADF. nih.govTD-DFT
Bond Dissociation Energy Indicates chemical stability and resistance to degradation. kaust.edu.saDFT
Molecular Conformation Affects packing in the solid state and photophysical properties.DFT

Sustainable Synthesis and Processing Methodologies

As organic electronics move towards mass production, the environmental impact of material synthesis and device fabrication becomes a critical concern. The principles of green chemistry must be integrated into the entire lifecycle of these materials. fau.eumdpi.comresearchgate.net

Key challenges and research directions include:

Green Solvents: Many current processes for organic electronics rely on hazardous and toxic solvents. Research into water-based or other benign solvent systems for processing carbazole derivatives is crucial. technologynetworks.com

Renewable Feedstocks: Exploring the synthesis of carbazole and its precursors from renewable, bio-based feedstocks instead of petroleum-based sources is a long-term goal for sustainability.

Recycling and Circular Economy: Developing strategies for recycling and recovering valuable materials from end-of-life devices is essential to create a circular economy for organic electronics. researchgate.net This includes designing devices for easier disassembly and developing chemical recycling processes for the organic components.

Life Cycle Assessment (LCA): Conducting comprehensive life cycle assessments for new materials and manufacturing processes will be necessary to quantify their true environmental footprint and guide the development of more sustainable technologies. fau.eu

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 3,6-di-tert-butyl-9-methyl-9H-carbazole with high purity?

  • Methodology :

  • Halogenation : Start with 3,6-diiodo- or dibromo-carbazole derivatives. Use halogenating agents (e.g., Br₂ or I₂) under controlled conditions to introduce halogens at the 3 and 6 positions .

  • Substitution : Replace halogens with tert-butyl groups via palladium-catalyzed cross-coupling reactions. For example, use Grignard reagents (e.g., tert-butylmagnesium bromide) in anhydrous tetrahydrofuran (THF) under inert atmosphere .

  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate) and recrystallization (e.g., toluene/ethanol) to isolate high-purity product .

    • Key Considerations :
  • Steric hindrance from tert-butyl groups may slow reaction kinetics; optimize temperature (60–100°C) and catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) .

  • Monitor reaction progress via TLC or HPLC to minimize byproducts .

Q. How do tert-butyl substituents influence the compound’s solubility and thermal stability?

  • Solubility :

  • The bulky tert-butyl groups enhance solubility in non-polar solvents (e.g., toluene, chloroform), facilitating solution-processed applications like spin-coating for OLEDs .
    • Thermal Stability :
  • The tert-butyl groups increase the glass transition temperature (Tg) due to restricted molecular motion. For example, derivatives exhibit Tg > 150°C, critical for stable optoelectronic devices .
    • Experimental Validation :
  • Use differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to quantify stability .

Q. What characterization techniques are essential for confirming the molecular structure of this compound?

  • Nuclear Magnetic Resonance (NMR) :

  • ¹H and ¹³C NMR to verify tert-butyl proton environments (δ ~1.4 ppm for -C(CH₃)₃) and carbazole aromatic signals .
    • X-ray Crystallography :
  • Single-crystal X-ray diffraction (e.g., using SHELX software) resolves 3D structure, confirming substituent positions and bond angles .
    • Mass Spectrometry :
  • High-resolution MS (HRMS) validates molecular weight (444.6 g/mol) and isotopic patterns .

Advanced Research Questions

Q. Which computational methods are optimal for modeling the electronic properties of this compound?

  • DFT Functionals :

  • Hybrid functionals (e.g., B3LYP) with exact exchange terms accurately predict ionization potentials (IPs) and electron affinities. For example, IPs of tert-butyl-substituted carbazoles align with experimental values (5.75–5.89 eV) .
    • Software Tools :
  • Gaussian or ORCA for geometry optimization; VASP for periodic boundary conditions in solid-state simulations .

Q. How can photoluminescence quantum yield (PLQY) be maximized in solid-state films of this compound?

  • Substituent Engineering :

  • Methoxy or tert-butyl groups at C3 and C6 positions reduce aggregation-caused quenching. PLQY increases from <20% (solution) to >50% (solid-state) .
    • Film Fabrication :
  • Use vacuum deposition (1–3 Å/s, base pressure <10⁻⁶ Torr) to achieve amorphous, defect-free films .
    • Table: PLQY Optimization
Substituent PositionPLQY (Solid-State)Device Efficiency (EQE)
C3, C6 (tert-butyl)53%7.2% (OLED)
C3 (methoxy)48%6.5% (OLED)

Q. What challenges arise when incorporating this compound into conjugated polymers for optoelectronics?

  • Polymerization Techniques :

  • Palladium-catalyzed Yamamoto coupling or Suzuki-Miyaura reactions enable 3,6-linkages between carbazole units. Use monomers like 3,6-diiodo-9-methylcarbazole with Ni(0) catalysts .
    • Steric Effects :
  • tert-Butyl groups hinder chain packing, reducing crystallinity. Balance steric bulk with π-π stacking by optimizing alkyl chain length .
    • Charge Transport :
  • Hole mobility >10⁻⁴ cm²/(V·s) is achievable in tert-butyl-substituted polymers, suitable for hole-transport layers .

Q. How do the compound’s electrochemical properties influence its performance in OLEDs?

  • Hole/Electron Mobility Balance :

  • Cyclic voltammetry (CV) in acetonitrile reveals reversible oxidation peaks (~1.2 V vs. Fc/Fc⁺), indicating stable hole injection .
  • Balanced mobilities (μₕ/μₑ ≈ 1–2) reduce exciton recombination losses .
    • Device Architecture :
  • Non-doped emissive layers (EMLs) with 50–100 nm thickness achieve maximum brightness (15,000 cd/m²) due to reduced phase separation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.